molecular formula C8H12O4 B13743374 Ethyl 3-(acetoxy)-3-butenoate CAS No. 27593-43-7

Ethyl 3-(acetoxy)-3-butenoate

Cat. No.: B13743374
CAS No.: 27593-43-7
M. Wt: 172.18 g/mol
InChI Key: MSFQVKVROYFEJO-UHFFFAOYSA-N
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Description

Ethyl 3-(acetoxy)-3-butenoate (CAS 27593-43-7) is an ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.180 g/mol. Its structure features a conjugated butenoate backbone substituted with an acetoxy group at the C-3 position. Key physicochemical properties include a LogP of 1.28, indicating moderate hydrophobicity, and an InChI Key of MSFQVKVROYFEJO-UHFFFAOYSA-N .

This compound is notable for its dual applications:

  • Flavoring Agent: It contributes to the aroma profile of pineapple (Ananas comosus), alongside esters like ethyl 3-(acetoxy)hexanoate and furaneol derivatives .
  • Analytical Chemistry: It is separable via reverse-phase HPLC using a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Properties

CAS No.

27593-43-7

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 3-acetyloxybut-3-enoate

InChI

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h2,4-5H2,1,3H3

InChI Key

MSFQVKVROYFEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the transesterification of ethyl acetate with 3-butenoic acid. This reaction can be catalyzed by a base such as sodium ethoxide or an acid such as p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to promote the exchange of ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes using fixed-bed reactors. The reactants, such as ethanol and 3-butenoic acid, are fed into the reactor, where they come into contact with a solid acid catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce 3-butenoic acid and ethanol. This reaction can be catalyzed by acids or bases.

    Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-3-butenoate, using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base.

Major Products

    Hydrolysis: 3-butenoic acid and ethanol.

    Reduction: Ethyl 3-hydroxy-3-butenoate.

    Substitution: Various amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(acetoxy)-3-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(acetoxy)-3-butenoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be involved in transesterification reactions, leading to the formation of new esters with different properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl 3-(Acetoxy)hexanoate
  • Molecular Formula : C₁₀H₁₈O₄ (estimated molecular weight: ~202.25 g/mol).
  • Key Features: A longer hexanoate chain compared to the butenoate backbone of Ethyl 3-(acetoxy)-3-butenoate.
  • Applications: Both compounds are critical to pineapple aroma, but the hexanoate derivative likely has a higher molecular weight and lower volatility, altering its flavor contribution .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
  • Molecular Formula : C₁₂H₁₄O₃ (molecular weight: 206.24 g/mol).
  • Key Features : A phenyl group at C-2 instead of the acetoxy-butene moiety.
  • Applications: Used in synthesizing heterocycles (e.g., imidazoles and quinolines) rather than flavoring, highlighting how substituents dictate utility .
Punctaporonin L (C₁₇H₂₆O₅)
  • Key Features: A marine-derived diterpene with an acetoxy group at C-2 (δC 71.4), contrasting with the C-3 acetoxy position in this compound.
  • Impact : Positional differences in acetoxy substitution influence NMR profiles (e.g., absence of methylene signals in punctaporonin L) and bioactivity .
Ethyl 3-Acetoxyoctanoate
  • Key Features: An octanoate chain with a C-3 acetoxy group.
  • Applications: Used in flavor blends; longer chains enhance lipophilicity (higher LogP) compared to this compound, affecting solubility and aroma retention .

Key Observations :

  • Chain Length and Volatility: Shorter chains (e.g., butenoate) increase volatility, making this compound more suitable for airborne aroma delivery than hexanoate or octanoate analogues .
  • Substituent Effects: The conjugated double bond in this compound enhances stability during HPLC analysis compared to saturated esters . Phenyl groups (e.g., in Ethyl 2-phenylacetoacetate) introduce steric hindrance, redirecting reactivity toward cyclization .
  • Acetoxy Position: C-3 substitution in this compound vs. C-2 in punctaporonin L alters electronic environments, detectable via NMR (e.g., δC 71.4 for C-2 acetoxy in punctaporonin L vs. δC 170.2 for C-3 in this compound) .

Research Findings and Implications

  • Natural Occurrence: this compound and its analogues (e.g., ethyl 3-(acetoxy)hexanoate) are biosynthesized in pineapple, contributing to ester-rich volatile profiles .
  • Synthetic Utility : Unlike flavoring esters, Ethyl 2-phenylacetoacetate serves as a precursor for nitrogen-containing heterocycles, underscoring structural versatility in organic synthesis .
  • Analytical Challenges: this compound’s separation on Newcrom R1 columns demonstrates the importance of low silanol activity phases for polar esters, a consideration less critical for non-polar analogues like ethyl octanoates .

Biological Activity

Ethyl 3-(acetoxy)-3-butenoate, also known as ethyl 3-(acetoxy)crotonate, is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring both an ethyl ester and an acetoxy group, allows it to participate in various biochemical reactions, making it a valuable compound for research and application in drug development and other fields.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • Functional Groups : Ethyl ester, acetoxy group

The presence of the acetoxy group contributes to its reactivity, enabling hydrolysis to yield acetic acid and 3-butenoic acid, which can further engage in metabolic pathways relevant to biological systems .

This compound interacts with various molecular targets through several mechanisms:

  • Enzymatic Hydrolysis : The compound can undergo hydrolysis to release crotonic acid and ethanol, which participate in metabolic processes .
  • Acylation Reactions : The acetoxy group can modify proteins and other biomolecules through acylation, influencing their activity and function .
  • Transesterification : It can engage in transesterification reactions, forming new esters with distinct properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, although further studies are required to elucidate its mechanism and efficacy in vivo .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Candida albicans and Staphylococcus aureus. The results demonstrated a significant reduction in microbial growth at varying concentrations, indicating its potential as a natural preservative or therapeutic agent .

Investigation of Anticancer Effects

In another study, researchers examined the impact of this compound on human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis, suggesting a mechanism that could be exploited for cancer treatment .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Ethyl acetateCH₃COOCH₂CH₃Solvent; limited biological activity
Ethyl butanoateCH₃(CH₂)₂COOCH₂CH₃Flavoring agent; mild antimicrobial
Ethyl 3-(hydroxy)-3-butenoateCH₃C(OH)=C(CH₂)₂OPotentially similar activities

This compound is distinguished from these compounds by its unique acetoxy group, which enhances its reactivity and biological activity .

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for the creation of complex molecules used in pharmaceuticals and agrochemicals. Furthermore, its pleasant aroma makes it suitable for applications in fragrances and flavorings .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of ethyl 3-(acetoxy)-3-butenoate, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via esterification or transesterification reactions. A validated approach involves cyclization reactions using alkoxide bases (e.g., NaOMe or t-Bu-OK) in aprotic solvents like THF or ethyl acetate, as demonstrated in analogous ester syntheses . Optimization includes controlling reaction temperature (typically 0–25°C), stoichiometry of the base, and solvent polarity to minimize side reactions such as hydrolysis. Monitoring via TLC (using ethyl acetate or acetone-based solvent systems) is critical to track reaction progress, as acetoxy derivatives exhibit distinct Rf values compared to parent acids .

Basic: What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:
Key techniques include:

  • TLC : Rapid identification using solvent systems like ethyl acetate or n-butyl alcohol-formic acid-water (10:2:5 v/v), where acetoxy esters migrate faster than carboxylic acids .
  • NMR : 1^1H NMR resolves the vinyl proton (δ 5.5–6.5 ppm) and acetate methyl group (δ 2.0–2.2 ppm). 13^13C NMR confirms ester carbonyls (δ 165–175 ppm) and conjugated double bonds (δ 120–130 ppm).
  • IR : Strong absorbance at ~1740 cm1^{-1} (C=O stretch of ester and acetate) and ~1650 cm1^{-1} (C=C stretch).
    Quantitative analysis via GC-MS requires derivatization if volatility is insufficient.

Advanced: How do substituent effects influence the thermodynamic stability of this compound compared to other acetoxy esters?

Answer:
Thermochemical stability is governed by substituent position and electronic effects. Studies on substituted acetophenones show that electron-withdrawing groups (e.g., acetoxy) increase sublimation enthalpies due to enhanced dipole interactions, while alkyl groups reduce melting points via steric hindrance . For this compound, conjugation of the acetoxy group with the α,β-unsaturated ester system likely stabilizes the molecule, reducing susceptibility to thermal degradation. Differential scanning calorimetry (DSC) can quantify decomposition temperatures, while computational modeling (e.g., DFT) predicts electronic effects on stability .

Advanced: What mechanistic pathways explain the reactivity of this compound in nucleophilic addition reactions?

Answer:
The α,β-unsaturated ester moiety undergoes Michael addition with nucleophiles (e.g., amines, thiols). The acetoxy group at the β-position electronically activates the double bond via conjugation, directing nucleophilic attack to the β-carbon. Kinetic studies using NMR or UV-Vis spectroscopy can track adduct formation. For example, in amine additions, pseudo-first-order kinetics are observed, with rate constants dependent on nucleophile strength and solvent polarity (e.g., DMSO accelerates reactions via stabilization of transition states) . Competing hydrolysis of the acetate group must be mitigated by anhydrous conditions.

Advanced: How does this compound interact with supercritical CO₂, and what implications does this have for polymer solubility?

Answer:
The acetoxy group enhances CO₂ solubility due to its Lewis acid-base interaction with CO₂’s quadrupole moment. Computational studies on analogous acetoxy oxetane polymers suggest that acetate groups improve CO₂-philicity compared to nonpolar esters . Experimental validation involves cloud-point pressure measurements using high-pressure view cells. This compound’s solubility can be compared to polyvinyl acetate (PVAc), where increased acetate density correlates with lower cloud-point pressures .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as acetoxy esters may irritate respiratory systems .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Tautomerism : Keto-enol tautomerism in α,β-unsaturated esters can lead to variable NMR shifts. Locked solvents (e.g., DMSO-d₆) stabilize specific tautomers.
  • Impurity Interference : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate with HPLC-MS .
  • Stereochemical Effects : For chiral derivatives, use chiral columns or Mosher’s ester analysis to resolve enantiomeric signals .

Advanced: What strategies improve the yield of this compound in large-scale syntheses?

Answer:

  • Catalyst Optimization : Use lipases (e.g., Candida antarctica) for enantioselective transesterification under mild conditions .
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes.
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to dynamically adjust reagent feed rates .

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